![molecular formula C16H18N2 B1386177 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline CAS No. 1155005-00-7](/img/structure/B1386177.png)
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline
Overview
Description
The compound you mentioned seems to be a derivative of 3,4-dihydroisoquinoline . Isoquinolines are a type of heterocyclic aromatic organic compound. They are structurally similar to quinolines but have a nitrogen atom in a different position .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines often involves multicomponent reactions . For example, one study describes the synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .Molecular Structure Analysis
The molecular structure of these compounds can be complex and depends on the specific substituents present on the isoquinoline ring . For example, a study on a related compound, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, provides detailed information on its molecular structure .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinolines can be diverse. For instance, one study discusses the synthesis of 3,4-dihydro-2(1H)-quinazolines using 2-aminobenzylamines with α-oxoketene dithioacetals .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure. For instance, 3,4-Dihydro-2(1H)-quinolinone has a melting point of 44 °C and a boiling point of 195 °C (Press: 20 Torr) .Mechanism of Action
Target of Action
Compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is believed to act by inhibiting the activation of certain biochemical pathways. For instance, a compound with a similar structure, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, was found to inhibit the aldo-keto reductase AKR1C3 . The carboxylate group of this compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
For instance, 3,4-dihydro-2(1H)-pyridones and their derivatives have been found to have biological activity against a broad range of targets .
Pharmacokinetics
The compound’s molecular weight, as provided by sigma-aldrich, is 303383 , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have been found to have a variety of biological effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
The synthesis of similar compounds has been found to be influenced by environmental factors such as temperature .
Safety and Hazards
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-10-15(6-7-16(12)17)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMQDGGILYBPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC3=CC=CC=C3C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1386094.png)
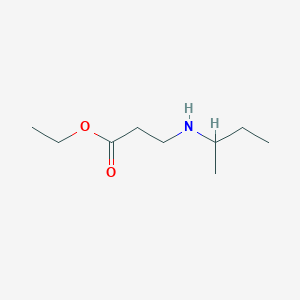
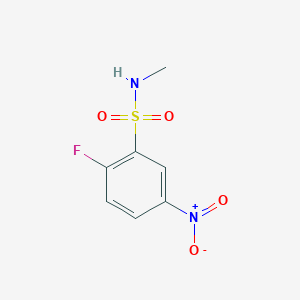
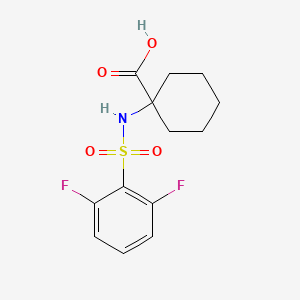
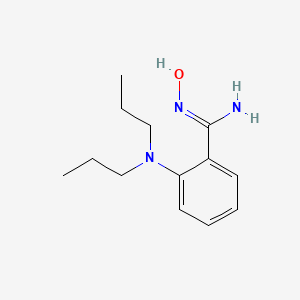
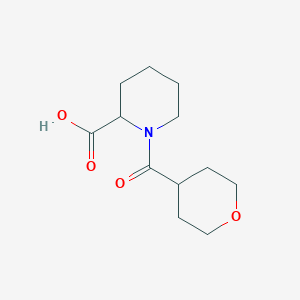
![Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine](/img/structure/B1386106.png)
![2-[(Cyclohexylmethyl)amino]isonicotinic acid](/img/structure/B1386107.png)
![N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1386108.png)
![[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine](/img/structure/B1386110.png)
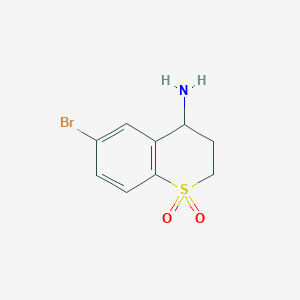
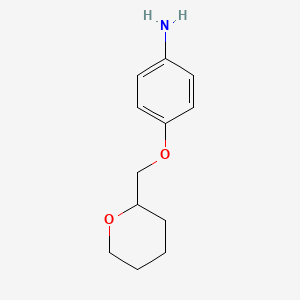

![4-[(2-Methylcyclohexyl)oxy]aniline](/img/structure/B1386117.png)